molecular formula C15H18N4OS B4387141 3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine

3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine

Cat. No. B4387141
M. Wt: 302.4 g/mol
InChI Key: LUIJDEHAIVBODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine, commonly known as MET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and is synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of MET is not fully understood, but studies have suggested that it may act through several pathways. One proposed mechanism is the inhibition of DNA synthesis, which can lead to cell cycle arrest and apoptosis. Additionally, MET has been shown to induce oxidative stress in cancer cells, which can also contribute to apoptosis.
Biochemical and Physiological Effects:
MET has been shown to have several biochemical and physiological effects. In cancer cells, MET has been shown to induce apoptosis, inhibit DNA synthesis, and induce oxidative stress. Additionally, MET has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using MET in lab experiments is its high potency. Studies have shown that MET exhibits significant cytotoxicity against cancer cells at low concentrations. Additionally, MET has been shown to have broad-spectrum antimicrobial activity, making it a potentially useful tool for investigating the mechanisms of bacterial and fungal infections.
However, one limitation of using MET in lab experiments is its potential toxicity. Studies have shown that MET can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of MET is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MET. One area of interest is in the development of new derivatives of MET with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MET and its potential applications in various fields of scientific research. Finally, studies are needed to investigate the potential toxicity of MET and its derivatives in vivo, which will be critical for the development of new therapeutic agents based on this compound.

Scientific Research Applications

MET has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where MET has been investigated for its potential as an antitumor agent. Studies have shown that MET exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, MET has been shown to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth.
In addition to its potential as an antitumor agent, MET has also been investigated for its antimicrobial properties. Studies have shown that MET exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MET has been shown to inhibit the growth of fungal strains, including Candida albicans.

properties

IUPAC Name

4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-4-13(5-3-1)14-12-16-15(18-17-14)21-11-8-19-6-9-20-10-7-19/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIJDEHAIVBODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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